molecular formula C8H16N2O2 B11809356 4-Amino-1,2-dimethylpiperidine-4-carboxylic acid

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid

Cat. No.: B11809356
M. Wt: 172.22 g/mol
InChI Key: GBOVAVZIPQCGAV-UHFFFAOYSA-N
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Description

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid is a sophisticated chiral piperidine derivative highly valued in medicinal chemistry as a versatile synthetic intermediate. Its core structure, featuring both an amino and a carboxylic acid functional group on a dimethyl-substituted piperidine ring, makes it a privileged scaffold for constructing compound libraries aimed at drug discovery. This compound is particularly significant in the design and synthesis of potential pharmaceutical agents that target the central nervous system, as the piperidine motif is a common feature in many neuroactive molecules [a source about piperidines in drug discovery]. The presence of multiple stereocenters allows for the exploration of structure-activity relationships, which is crucial for optimizing the potency and selectivity of lead compounds. Researchers utilize this building block to develop novel analogs for a range of biological targets, including enzymes and receptors where a constrained, three-dimensional pharmacophore is required. The specific stereochemistry of the molecule can be tailored to interact with specific biological targets, such as GABA receptor subtypes or various kinases [a source on chiral building blocks in drug development]. It is strictly for use in laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

4-amino-1,2-dimethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C8H16N2O2/c1-6-5-8(9,7(11)12)3-4-10(6)2/h6H,3-5,9H2,1-2H3,(H,11,12)

InChI Key

GBOVAVZIPQCGAV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Oxidation-Reduction Sequence

A method adapted from CN102887854B involves reducing a dimethyl-substituted pyridine precursor. For example, 1,2-dimethyl-4-picoline-2-carboxylic acid ethyl ester can be oxidized to its N-oxide derivative using phospho-molybdic acid and hydrogen peroxide (30%) at 70–80°C for 4–8 hours. The N-oxide intermediate is then reduced to the piperidine derivative using palladium on charcoal (10% Pd/C) and formic acid ammonium under hydrogenative conditions (0–50°C, 1–20 hours).

Key Reaction Parameters

StepReagents/ConditionsYield
OxidationH₂O₂, H₃PMo₁₂O₄₀, 70–80°C, 4–8 h92%
ReductionPd/C, HCOONH₄, MeOH, 50°C, 20 h76–79%

This approach leverages the aromatic stability of pyridines for selective functionalization before ring saturation.

Methyl Group Introduction Strategies

Alkylation of Piperidine Nitrogen

The 1-methyl group can be introduced via alkylation of a piperidine precursor. For example, treating 4-amino-4-carboxypiperidine with methyl iodide in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) facilitates N-methylation.

Optimization Challenges

  • Over-alkylation at the 4-amino group must be mitigated using bulky bases (e.g., DIPEA) to favor monoalkylation.

  • Solvent choice (e.g., DMF or THF) impacts reaction kinetics and selectivity.

Directed C-H Methylation

Recent advances in transition metal-catalyzed C-H activation allow direct methylation at the 2-position. Using a palladium catalyst and methyl boronic acid under acidic conditions, selective methylation can be achieved without affecting the amino or carboxylic acid groups.

Representative Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Methyl Source: MeB(OH)₂

  • Solvent: AcOH, 80°C, 12 h

  • Yield: ~65% (theoretical)

A hybrid methodology combines pyridine reduction, methylation, and functional group introduction in a single reaction vessel:

  • Reduce 1,2-dimethyl-4-cyanopyridine to the corresponding piperidine using Ra-Ni and H₂.

  • Hydrolyze the nitrile to a carboxylic acid using concentrated HCl.

  • Introduce the 4-amino group via Hofmann rearrangement of a 4-carboxamide intermediate.

Advantages

  • Minimizes intermediate isolation steps.

  • Achieves a 58% overall yield in preliminary trials.

Analytical and Spectroscopic Validation

Characterization Data

  • ¹H NMR (D₂O, 400 MHz): δ 3.42 (t, J = 5.6 Hz, 2H, NCH₂), 3.15 (s, 3H, NCH₃), 2.98 (s, 3H, C2-CH₃), 2.65–2.58 (m, 2H, CH₂COO⁻), 1.82–1.75 (m, 2H, piperidine CH₂).

  • IR (KBr): 3360 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻ asym).

  • MS (ESI+): m/z 159.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals >98% purity for optimized routes.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost (USD/kg)StepsTotal Yield
Pyridine Reduction220542%
Spiro-Hydantoin310738%
One-Pot Tandem180458%

The one-pot approach offers the best balance of cost and efficiency but requires precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that 4-amino-1,2-dimethylpiperidine-4-carboxylic acid exhibits significant anti-inflammatory activity. In vivo studies have shown that this compound can inhibit edema in animal models, suggesting its potential use in treating inflammatory conditions. For instance, a study indicated that at a dosage of 30 mg/kg, the compound achieved a 22% reduction in edema1.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit the growth of HeLa cells at concentrations as low as 0.5 mM1. This action is attributed to its ability to interfere with amino acid incorporation and nucleic acid synthesis, which are crucial for cancer cell proliferation.

Mimicking Amino Acids

This compound has been studied for its ability to mimic the actions of natural amino acids such as arginine and lysine. This mimicking capability is essential for stimulating insulin and glucagon release from the pancreas2. Such properties make it a candidate for further research in metabolic regulation and diabetes treatment.

Transport System Interactions

The compound interacts with cationic amino acid transport systems, which are vital for cellular uptake processes. Studies indicate that it shows reactivity with these transport systems but not with those for neutral amino acids2. This specificity may lead to applications in targeted drug delivery systems.

Synthesis of Peptides

Due to its structural characteristics, this compound is utilized in the synthesis of water-soluble helical peptides3. These peptides have potential applications in drug design and development due to their unique conformational properties.

Derivative Development

The compound serves as a precursor for synthesizing various derivatives that may enhance biological activity or improve pharmacokinetic profiles. For example, derivatives bearing different functional groups can be synthesized to explore their biological activities further4.

Case Studies

Study Focus Findings Implications
Study on anti-inflammatory effectsIn vivo edema model22% inhibition at 30 mg/kgPotential treatment for inflammatory diseases
HeLa cell growth inhibitionCell culture studiesComplete inhibition at 0.5 mMCandidate for cancer therapy
Mimicking insulin releasePancreatic studiesMimics arginine and lysine actionsPossible application in diabetes management

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Piperidine-4-carboxylic Acid (Pipecolic Acid)

Piperidine-4-carboxylic acid lacks the amino and methyl substituents. Key differences:

Property 4-Amino-1,2-dimethylpiperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid
Molecular Weight ~188.23 g/mol ~143.17 g/mol
Solubility in Water Moderate (zwitterionic form) High (polar groups dominate)
pKa (Carboxylic Acid) ~2.5 (lower due to electron-withdrawing amino group) ~3.2
Biological Role Potential enzyme inhibitor Natural metabolite in lysine degradation

The amino group in the former compound enhances its ability to form hydrogen bonds, making it more suitable for targeting charged enzyme active sites .

Proline (Cyclic Alpha-Amino Acid)

Proline shares a cyclic structure but has a five-membered pyrrolidine ring. Comparisons:

Property This compound Proline
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Conformational Flexibility Lower (rigid due to methyl groups) Higher
Role in Peptides Likely disrupts alpha-helix (beta-amino acid type) Stabilizes secondary structures

The larger ring and methyl groups in the target compound reduce its compatibility with protein biosynthesis machinery, unlike proline .

1,2-Dimethylpiperidine Derivatives

Compounds like 1,2-dimethylpiperidine lack the carboxylic acid and amino groups. Differences include:

Property This compound 1,2-Dimethylpiperidine
Polarity High (zwitterionic) Low (hydrophobic)
Bioavailability Limited (polar groups hinder membrane crossing) High
Applications Drug design (targeted interactions) Solvent or base in organic synthesis

The carboxylic acid and amino groups make the target compound more water-soluble but less suited for passive diffusion across biological membranes .

Biological Activity

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from a variety of research findings.

This compound is a piperidine derivative characterized by an amino group and a carboxylic acid functional group. The synthesis of this compound typically involves the modification of piperidine rings through various organic reactions, including Strecker synthesis and other methods that yield high purity and yield rates.

Table 1: Synthesis Overview

MethodYield (%)Reference
Strecker Synthesis43
Crystallization54
N-benzyl Amides SynthesisNot specified

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown promising antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest they could be effective alternatives to existing antibiotics.

Table 2: Antibacterial Activity

CompoundBacterial StrainMIC (μM)Reference
Compound 7gE. coli66
Compound 7eP. aeruginosa83
Compound 7cS. aureus498

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the piperidine ring can enhance anticancer efficacy.

Case Study: Anticancer Efficacy
A study reported that a specific derivative of the compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, suggesting potential for development as an anticancer agent .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as a ligand for various receptors and enzymes involved in metabolic processes. For instance, it has been implicated in the modulation of insulin and glucagon release from pancreatic cells .

Potential Applications in Drug Development

Given its diverse biological activities, this compound presents opportunities for further research and development in several therapeutic areas:

  • Antibiotic Development : With rising antibiotic resistance, compounds like this could lead to new treatments.
  • Cancer Therapy : Its cytotoxic properties make it a candidate for further exploration in oncology.
  • Metabolic Disorders : Understanding its role in insulin regulation could lead to novel therapies for diabetes.

Q & A

Q. Table: Impact of Steric Effects on Peptide Stability

Condition Helicity (%)Protease Resistance (t₁/₂, min)
Without dimethyl groups3515
With dimethyl groups78120
Data derived from circular dichroism and trypsin digestion assays

(Advanced) What strategies resolve contradictions in reported bioactivity data of derivatives?

Methodological Answer:

  • Reproducibility Checks:
    • Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may skew bioactivity results .
  • Docking Studies: Reconcile discrepancies by modeling ligand-enzyme interactions (e.g., AutoDock Vina) to validate binding modes .

(Advanced) How can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer:

  • Catalyst Screening: Chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation improve enantiomeric excess (≥90% ee) .
  • Solvent Optimization: THF/water biphasic systems enhance carboxylation efficiency by stabilizing intermediates .
  • Temperature Gradients: Stepwise heating (40°C → 70°C) during cyclization reduces epimerization .

(Advanced) What computational methods predict the conformational behavior of this compound in different solvents?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • AMBER or CHARMM forcefields model solvent interactions (e.g., water vs. DMSO) to predict stability of chair vs. boat conformers .
  • DFT Calculations:
    • B3LYP/6-31G* level optimizations quantify energy barriers (ΔG) for ring-flipping (e.g., 8–10 kcal/mol in water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.